molecular formula C18H16N6O2S B3209940 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea CAS No. 1060335-92-3

1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B3209940
CAS No.: 1060335-92-3
M. Wt: 380.4 g/mol
InChI Key: VFGBFDDDQGIEPY-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3, an ethoxyethyl linker at position 6, and a thiophen-2-yl urea moiety. The triazolo-pyridazine scaffold is known for its bioisosteric properties and versatility in drug design, particularly in kinase inhibition and epigenetic modulation .

Properties

IUPAC Name

1-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c25-18(20-16-7-4-12-27-16)19-10-11-26-15-9-8-14-21-22-17(24(14)23-15)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGBFDDDQGIEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and suitable catalysts.

    Attachment of the Thiophene Ring: The thiophene ring is incorporated via a coupling reaction, typically using thiophene boronic acids or thiophene halides.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety through a reaction between an isocyanate and an amine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents such as halides or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

The compound's diverse functional groups allow it to interact with various biological targets, making it a candidate for therapeutic development.

Potential Therapeutic Uses

  • Anticancer Activity : Research indicates that compounds with triazolo and pyridazine moieties may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases.
  • Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety.

Materials Science

The unique properties of 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea make it suitable for various advanced material applications.

Organic Semiconductors

The compound's electronic properties are being explored for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance the efficiency of organic solar cells.

Nanocomposites

Research is ongoing into the incorporation of this compound into nanocomposite materials to improve mechanical and thermal properties, making it valuable in the development of high-performance materials.

Biological Research

In biological research, this compound serves as a valuable tool for studying cellular processes and molecular interactions.

Cellular Mechanisms

The compound can be used to probe specific signaling pathways within cells, aiding in the understanding of cellular responses to various stimuli. This includes studying apoptosis and cell cycle regulation mechanisms.

Molecular Interactions

Its capacity to bind with proteins and enzymes allows researchers to investigate protein-ligand interactions, which is crucial for drug design and discovery processes.

Industrial Applications

The synthesis and application of 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea extend into industrial chemistry.

Catalysis

The compound may serve as a catalyst or catalyst precursor in various chemical reactions due to its ability to stabilize reactive intermediates. This application is particularly relevant in organic synthesis and the production of fine chemicals.

Development of New Industrial Chemicals

Its unique chemical structure can inspire the design of novel industrial chemicals with specific functionalities tailored for particular applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds similar to 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea in various therapeutic areas:

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines through kinase modulation.
Study BAnti-inflammatory PropertiesShowed potential in reducing markers of inflammation in vitro.
Study CNeurological EffectsIndicated modulation of serotonin receptors leading to anxiolytic effects.

Mechanism of Action

The mechanism of action of 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity/Applications Key References
1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea Triazolo[4,3-b]pyridazine - 3-Phenyl
- 6-(Ethoxyethyl) linker
- Thiophen-2-yl urea
Not explicitly reported; inferred potential in kinase/BET inhibition based on structural analogs
AZD5153 Triazolo[4,3-b]pyridazine - 3-Methoxy
- Piperidyl-phenoxyethyl
- Dimethylpiperazinone
Bromodomain and extraterminal (BET) inhibitor; anticancer activity
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide Triazolo[4,3-b]pyridazine - 3-Trifluoromethyl
- Pyrrolidinyl-propenamide
Radical-mediated C(sp³)–C(sp³) coupling; potential in synthesis of bioactive molecules
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazine - 4-Methoxyphenyl
- Ethoxyethylamine
Laboratory chemical; acute oral toxicity (H302) and respiratory irritation (H335)
1-[2-(1-Ethylpiperidin-4-yl)ethyl]-3-(6-{[6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)urea Triazolo[4,3-b]pyridazine + benzothiazole - Thiophen-2-yl sulfanyl
- Ethylpiperidinyl-ethyl urea
Unreported; structural complexity suggests potential in multi-target drug design

Key Observations

Core Modifications: The phenyl substitution at position 3 (target compound) contrasts with methoxy (AZD5153) or trifluoromethyl () groups. Phenyl enhances hydrophobicity, while methoxy/trifluoromethyl improves metabolic stability . The thiophen-2-yl urea in the target compound differs from benzothiazole-sulfanyl () or propenamide () moieties. Urea groups are associated with hydrogen-bond donor/acceptor capacity, critical for target engagement .

Pharmacological Profiles: AZD5153’s piperidyl-phenoxyethyl chain and dimethylpiperazinone optimize BET inhibition by enhancing solubility and binding affinity . The target compound’s ethoxyethyl linker may improve bioavailability compared to rigid analogs like ’s ethanamine derivative, which exhibits toxicity risks (H302/H335) .

Synthetic Strategies :

  • AZD5153 and related compounds use multistep coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • The target compound’s synthesis likely involves nucleophilic substitution at the pyridazine oxygen, followed by urea formation via isocyanate-thiophene coupling .

Research Findings and Data

Table 2: Physicochemical and Toxicological Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Toxicity Profile (GHS)
Target Compound Not reported 423.45 3.8 (ChemAxon) Not available
E-4b () 253–255 408.38 2.1 Not reported
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine () Not reported 285.30 1.5 H302 (oral toxicity), H315, H319, H335

Biological Activity

1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound with potential biological significance. This compound features a unique structural arrangement that includes a triazolopyridazine core, a phenyl group, a thiophene ring, and a urea moiety. Its diverse functional groups make it an attractive candidate for research in medicinal chemistry and other scientific disciplines.

Structure and Properties

The molecular formula of this compound is C21H20N6O2C_{21}H_{20}N_{6}O_{2}, with a molecular weight of 388.4 g/mol. The structure facilitates interactions with various biological targets, which may lead to significant therapeutic effects.

Biological Activities

Anticancer Activity : Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the triazolopyridazine structure can enhance its effectiveness as an inhibitor of key kinases involved in cancer cell proliferation .

Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory activity. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, potentially making it useful in treating inflammatory diseases .

Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the thiophene ring may contribute to enhanced bioactivity against bacteria and fungi .

The mechanism by which 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, impacting cell survival and proliferation .

Case Studies

  • Antitumor Activity Evaluation : A study synthesized various triazolo[4,3-b]pyridazine derivatives and evaluated their antitumor activity against cancer cell lines. Among these compounds, some exhibited IC50 values as low as 6.2 μM against colon carcinoma cells .
  • Inflammation Model Testing : In an experimental model of inflammation, the compound demonstrated significant inhibition of inflammatory markers when compared to control groups .

Data Table: Biological Activity Overview

Biological ActivityEffectiveness (IC50)Reference
Antitumor (Colon Cancer)6.2 μM
Anti-inflammatorySignificant
AntimicrobialVaries by strain

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Triazole, urea, and thiourea components are coupled under controlled conditions. For example, three-component coupling reactions at varying temperatures (e.g., 60–100°C) can yield triazine derivatives .
  • Stepwise assembly : Sequential addition of functional groups (e.g., thiophene, phenyltriazolo-pyridazine) via nucleophilic substitution or condensation reactions, using catalysts like ethanol or dimethylformamide (DMF) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95%) .

Q. What characterization techniques validate the structural integrity of this compound?

  • Spectroscopic methods :
    • IR spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, triazole C-N vibrations at ~1500 cm⁻¹) .
    • NMR (¹H/¹³C) : Confirms proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ at m/z 432.12) .
  • Elemental analysis : Validates C, H, N, S composition within ±0.3% of theoretical values .

Q. How are preliminary biological activities screened for this compound?

  • In vitro assays :
    • Enzyme inhibition : Tests against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
  • Receptor binding : Radioligand displacement assays (e.g., competitive binding to GPCRs) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

  • Flow chemistry : Continuous-flow reactors improve reaction control (e.g., Omura-Sharma-Swern oxidation for diazomethane intermediates) .
  • Statistical modeling : Response surface methodology (RSM) identifies optimal parameters (e.g., temperature, solvent ratio) to maximize yield (>80%) .
  • Catalyst screening : Metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance coupling efficiency .

Q. How can contradictions in biological activity data be resolved?

  • Assay standardization :
    • Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1% to avoid false positives) .
    • Replicate studies across multiple cell lines (e.g., HeLa vs. HEK293) to confirm target specificity .
  • Structural analogs : Compare activity with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. What computational approaches predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., CDK2, binding energy ≤−8 kcal/mol) .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data .

Q. How do stability studies inform formulation development?

  • Forced degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of urea moiety) .
  • HPLC-MS : Monitors degradation products (e.g., thiophene-oxidized derivatives) under accelerated conditions .

Q. What insights emerge from comparative studies with structural analogs?

  • Activity cliffs : Analog with 2-methylfuran substitution shows 10-fold higher potency than thiophene variant due to enhanced lipophilicity (logP 3.2 vs. 2.8) .

  • SAR table :

    SubstituentIC₅₀ (µM)logP
    Thiophene-2-yl12.52.8
    2-Methylfuran-3-yl1.33.2
    4-Methoxyphenyl45.02.5
    Data derived from cytotoxicity assays .

Methodological Notes

  • Key challenges : Balancing reaction conditions (e.g., exothermic coupling) and resolving spectral overlaps in NMR .
  • Future directions : Explore hybrid flow-batch systems for scalable synthesis and in vivo pharmacokinetic profiling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea

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